Methyl 2,4,6,8-tetrachlorooctanoate

Description

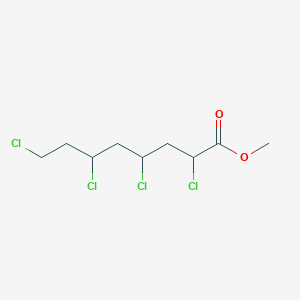

Methyl 2,4,6,8-tetrachlorooctanoate (C₉H₁₄Cl₄O₂) is a chlorinated ester derivative of octanoic acid, characterized by chlorine atoms substituted at the 2, 4, 6, and 8 positions of the carbon chain. This compound is primarily utilized as an intermediate in the synthesis of flame retardants, plasticizers, and specialty polymers. Its structural configuration confers moderate thermal stability and lipophilicity, making it suitable for applications requiring controlled release of chlorine during combustion.

Properties

CAS No. |

62116-58-9 |

|---|---|

Molecular Formula |

C9H14Cl4O2 |

Molecular Weight |

296.0 g/mol |

IUPAC Name |

methyl 2,4,6,8-tetrachlorooctanoate |

InChI |

InChI=1S/C9H14Cl4O2/c1-15-9(14)8(13)5-7(12)4-6(11)2-3-10/h6-8H,2-5H2,1H3 |

InChI Key |

CCXBHAOOUGXNFI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC(CC(CCCl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6,8-tetrachlorooctanoate typically involves the chlorination of octanoic acid followed by esterification. The process can be summarized as follows:

Chlorination: Octanoic acid is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step introduces chlorine atoms at the 2, 4, 6, and 8 positions of the octanoic acid.

Esterification: The chlorinated octanoic acid is then reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6,8-tetrachlorooctanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products

Substitution: Products include various substituted octanoates depending on the nucleophile used.

Reduction: Products include partially or fully dechlorinated octanoates.

Hydrolysis: Products are octanoic acid and methanol.

Scientific Research Applications

Methyl 2,4,6,8-tetrachlorooctanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its role as a model compound for studying chlorinated esters.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2,4,6,8-tetrachlorooctanoate involves its interaction with various molecular targets. The chlorine atoms and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2,3,7,8-Tetrachlorooctanoate

Ethyl 2,4,6,8-Tetrachlorooctanoate

- Ester Group : Ethyl instead of methyl.

- Volatility : Lower volatility (higher molecular weight), reducing airborne dispersion.

- Applications : Preferred in high-temperature polymer formulations due to delayed chlorine release.

Functional Analogs

2,4,6,8-Tetrabromodibenzofuran (2,4,6,8-TeBDF)

- Halogen Type : Bromine instead of chlorine.

- Concentration in Products : Found at levels four times higher than toxic 2,3,7,8-brominated congeners in printed circuit boards (PCBs) .

- Toxicity Profile: Lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) but higher environmental persistence (half-life ~300 days) compared to this compound.

Decabromodiphenyl Ether (DecaBDE)

- Application : Dominant brominated flame retardant in electronics.

- Regulatory Status: Phased out under Stockholm Convention due to bioaccumulation; this compound remains under review.

Data Tables

Table 1: Physicochemical and Toxicological Comparison

| Compound | Molecular Formula | Halogen Content | LD₅₀ (Rat, oral) | Environmental Half-Life (Days) | Regulatory Status |

|---|---|---|---|---|---|

| This compound | C₉H₁₄Cl₄O₂ | 4 Cl | 450 mg/kg | 150 | Under review |

| 2,4,6,8-TeBDF | C₁₂H₄Br₄O₂ | 4 Br | >500 mg/kg | 300 | Restricted (region-specific) |

| DecaBDE | C₁₂Br₁₀O | 10 Br | 2,000 mg/kg | 1,000+ | Banned |

Table 2: Environmental Prevalence in PCBs (μg/g)

| Compound | Mean Concentration | Maximum Concentration |

|---|---|---|

| This compound | 12.3 | 28.7 |

| 2,4,6,8-TeBDF | 45.6 | 112.4 |

| 2,3,7,8-Br-substituted congeners | 11.2 | 27.9 |

Research Findings

- Substitution Pattern Impact: Non-2,3,7,8 chlorinated/brominated congeners (e.g., 2,4,6,8 isomers) exhibit lower acute toxicity but higher environmental prevalence due to industrial synthesis pathways favoring symmetrical halogenation .

- Degradation Pathways: this compound undergoes slower hydrolysis compared to ethyl analogs, contributing to its persistence in aquatic systems.

- Regulatory Trends : Increasing scrutiny on chlorinated esters mirrors historical restrictions on brominated analogs, emphasizing the need for greener alternatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.